6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE involves several steps. One common method includes the reaction of 2-bromo-6-chloropyridine with 2-(1H-indol-6-yl)ethylamine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease . By inhibiting this enzyme, the compound may help reduce the formation of amyloid plaques, potentially offering therapeutic benefits for Alzheimer’s patients .
Comparison with Similar Compounds
6-[2-(1H-INDOL-6-YL)ETHYL]PYRIDIN-2-AMINE can be compared with other indole derivatives, such as:
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: This compound also contains an indole moiety and exhibits similar biological activities.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
CAS No. |
892873-16-4 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-[2-(1H-indol-6-yl)ethyl]pyridin-2-amine |
InChI |
InChI=1S/C15H15N3/c16-15-3-1-2-13(18-15)7-5-11-4-6-12-8-9-17-14(12)10-11/h1-4,6,8-10,17H,5,7H2,(H2,16,18) |
InChI Key |
OSHSZKRWKLQZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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